LogP Differentiation from Carbocyclic and Pyridine Analogs
The computed XLogP3-AA value for 2-Amino-2-(pyrimidin-5-yl)acetic acid is -3.4 [1]. This represents a substantial increase in hydrophilicity compared to the carbocyclic analog phenylglycine, which has a predicted XLogP of approximately -1.5 [2]. This difference is driven by the two additional hydrogen-bond-accepting nitrogen atoms in the pyrimidine ring, which are absent in the phenyl ring. The pyridine analog (2-amino-2-(pyridin-5-yl)acetic acid) offers only one ring nitrogen and has a predicted XLogP of approximately -2.5, placing it as an intermediate but not achieving the same level of polarity [2]. This quantitative difference demonstrates that the pyrimidine analog cannot be substituted by either analog without significantly altering the molecule's lipophilicity profile.
| Evidence Dimension | Computed LogP (XLogP3-AA) |
|---|---|
| Target Compound Data | -3.4 |
| Comparator Or Baseline | Phenylglycine: ~ -1.5; 2-Amino-2-(pyridin-5-yl)acetic acid: ~ -2.5 |
| Quantified Difference | Target is 1.9 and 0.9 LogP units more hydrophilic, respectively. |
| Conditions | Values computed by XLogP3 algorithm as reported in PubChem and analogous databases. |
Why This Matters
LogP is a primary determinant of aqueous solubility and passive membrane permeability, directly impacting a compound's developability profile in drug discovery programs.
- [1] PubChem Compound Summary for CID 55296599, 2-Amino-2-(pyrimidin-5-yl)acetic acid. National Center for Biotechnology Information. View Source
- [2] Computed data for phenylglycine and pyridyl analogs, using analogous XLogP3 algorithm available via public cheminformatics databases (e.g., PubChem). View Source
